

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diphenoquinone

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Compound of Interest

Compound Name: *Diphenoquinone*

Cat. No.: *B1195943*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-**diphenoquinone**. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and materials science. This document compiles essential data on the molecular and physical characteristics of 4,4'-**diphenoquinone**, outlines detailed experimental protocols for their determination, and includes visualizations to aid in the understanding of its chemical nature and experimental workflows.

Chemical Structure and Identification

4,4'-**Diphenoquinone**, also known as [bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione, is a quinone derivative with an extended conjugated system. This structure is responsible for its characteristic color and redox properties.

Figure 1: Chemical Structure of 4,4'-**Diphenoquinone**

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of 4,4'-**diphenoquinone**.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ O ₂	[1]
Molecular Weight	184.19 g/mol	[2]
CAS Number	494-72-4	[3][1]
Appearance	Red to dark blue to black powder/crystals	[4]

Table 1: General and Physical Properties

Property	Value	Reference
Melting Point	120-122 °C	[1]
Boiling Point	358 °C at 760 mmHg	[1]
Density	1.297 g/cm ³	[1]
Flash Point	134.3 °C	[3][1]
Vapor Pressure	2.63E-05 mmHg at 25°C	[1]

Table 2: Thermal and Other Physical Properties

Property	Observation/Data	Reference
Solubility		
Water	Sparingly soluble	[5]
Organic Solvents	Soluble in solvents like benzene, acetone, acetonitrile, and propanol.	[5][6]
pKa	Not experimentally determined for the parent compound. Quinones can undergo protonation/deprotonation depending on the substitution and medium.	[3][7]
Redox Potential	Electrochemical studies show that diphenoquinones are reduced rapidly and reversibly at potentials higher than analogous benzoquinones. Unsubstituted diphenoquinones show reduction potentials of -0.608 V and -0.787 V vs Fc/Fc+.	[1][8][9]

Table 3: Solubility, pKa, and Redox Properties

Spectroscopic Data	Key Features	Reference
UV-Vis	The extended quinonoid structure results in absorption in the visible region.	[10]
Infrared (IR)	The most intense band is observed near 1600 cm^{-1} , attributed to a complex mode involving out-of-phase C=O stretching.	[11]
^{13}C NMR	Spectra are available for derivatives such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.	[10][12]
^1H NMR	Spectra of the parent compound are available.	[2]

Table 4: Spectroscopic Data

Experimental Protocols

Synthesis of 4,4'-Diphenoquinone

A common method for the synthesis of 4,4'-**diphenoquinone** and its derivatives is the oxidative coupling of the corresponding 4,4'-biphenol.[13]



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Figure 2: General Workflow for the Synthesis of 4,4'-Diphenylquinone

Methodology:

- Dissolution: Dissolve 4,4'-biphenol in a suitable solvent such as 95% ethanol.[6]
- Catalyst Addition: Add a catalyst, for example, copper powder.[6]
- Oxidation: Bubble air slowly through the mixture while gradually adding an alkaline solution like concentrated ammonium hydroxide.[6]
- Reaction Conditions: Maintain the reaction at room temperature for a specified period (e.g., 2 hours).[6]
- Isolation: Remove the excess ammonia and alcohol by distillation. The solid product, which typically separates as bright red crystals, is then filtered.[6]
- Purification: Wash the solid with water to remove any remaining alkaline materials and salts. Further purification can be achieved by redissolving the product in a solvent like benzene, followed by filtration and recrystallization.[6]

Determination of Solubility

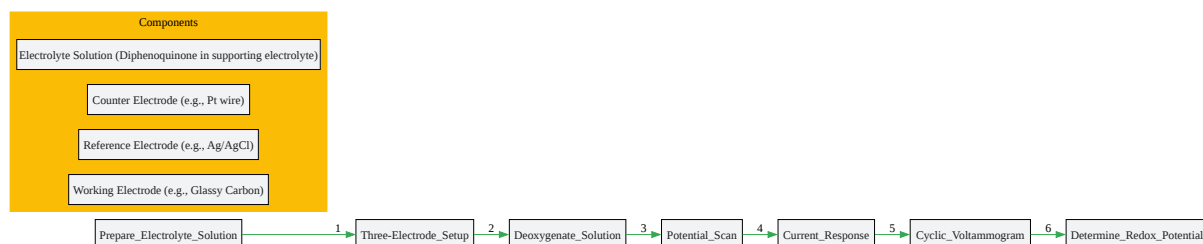
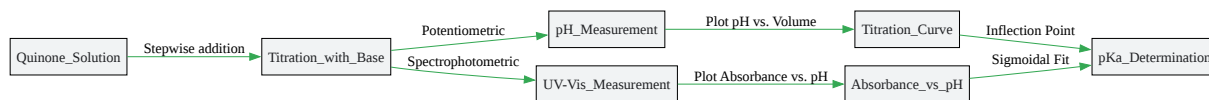
The solubility of **diphenylquinone** can be determined using the shake-flask method.

Methodology:

- **Sample Preparation:** Prepare saturated solutions by adding an excess amount of 4,4'-**diphenoquinone** to various solvents (e.g., water, ethanol, acetone, ethyl acetate) in sealed flasks.
- **Equilibration:** Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the solutions to stand undisturbed to let the undissolved solid settle.
- **Quantification:** Carefully withdraw a known volume of the supernatant and dilute it appropriately. Determine the concentration of the dissolved **diphenoquinone** using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λ_{max} and using a pre-established calibration curve.

Determination of pKa

The acid dissociation constant (pKa) of a quinone derivative can be determined by pH-metric or spectrophotometric titration.^{[3][8]}



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References

- 1. Dipheniquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. scielo.br [scielo.br]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 6. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenquinones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenquinone - Google Patents [patents.google.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. pKa of ubiquinone, menaquinone, phyloquinone, plastoquinone, and rhodoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
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